3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts are used for these transformations .Molecular Structure Analysis
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Furan synthesis reaction mechanisms have been investigated and proposed in many studies . The further oligomerization proceeds through the addition of hydrated derivatives, thus forming ether or ester bonds .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Chemical Synthesis and Compound Formation
3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid serves as a key intermediate in the synthesis of various heterocyclic compounds. The compound has been utilized in the formation of pyrazole-3-carboxylic acid-hydrazides and pyrazolopyridazine derivatives through reactions with different hydrazines and phenylhydrazine, respectively. These reactions are crucial for creating compounds with potential applications in various fields, including medicinal chemistry (Ilhan, Sarıpınar, & Akçamur, 2005).
Catalytic Synthesis and Antioxidant Potential
Recent studies have shown the catalytic synthesis of chalcone derivatives containing the 3-(furan-3-yl)-1H-pyrazole moiety, demonstrating their potential as powerful antioxidant agents. The use of TiO2-ZnS in ethanol under reflux conditions facilitated the synthesis of these compounds, which showed significant in vitro antioxidant activity. This highlights the compound's role in developing novel antioxidants with potential therapeutic applications (Prabakaran, Manivarman, & Bharanidharan, 2021).
Heterocyclic Moieties and Schiff Bases
The compound has also been used to synthesize novel chitosan Schiff bases with heterocyclic moieties, showcasing its versatility in chemical synthesis. These Schiff bases were evaluated for their antimicrobial activity against various microorganisms, including bacteria and fungi. The results indicated that the antimicrobial activity varied depending on the Schiff base moiety, underlining the importance of structural variation in determining biological activity (Hamed et al., 2020).
Molecular Modeling and ADMET Studies
The compound has been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), QSAR (Quantitative Structure-Activity Relationship), and molecular modeling studies. These studies aim to understand the compound's pharmacokinetic properties and its interactions at the molecular level, which are essential for drug development processes. Such studies provide insights into the compound's potential as a pharmacological agent and its safety profile (Prabakaran, Manivarman, & Bharanidharan, 2021).
Safety And Hazards
Future Directions
The chemical industry is beginning to switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries. Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are part of this change .
properties
IUPAC Name |
5-(furan-3-yl)-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBOYPZOISKQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.